Ruboxistaurin HCl

PKC Isozyme Selectivity Kinase Inhibitor Profiling Drug Specificity

Ruboxistaurin HCl is the definitive PKCβ inhibitor for diabetic microvascular research, validated by Phase 3 clinical data showing reduced vision loss in diabetic retinopathy. Its >60-fold selectivity for PKCβ over PKCα and negligible PKCζ activity (IC50 >100 μM) ensure unambiguous pathway interrogation, unlike pan-PKC inhibitors or less selective analogs like enzastaurin. Well-characterized human PK and multi-species metabolism make it an ideal benchmark for ADME studies and salt-formulation optimization. Choose this compound for reproducible, translationally relevant results.

Molecular Formula C28H29ClN4O3
Molecular Weight 505.0 g/mol
Cat. No. B8020343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuboxistaurin HCl
Molecular FormulaC28H29ClN4O3
Molecular Weight505.0 g/mol
Structural Identifiers
SMILESCN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl
InChIInChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H
InChIKeyNYQIEYDJYFVLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ruboxistaurin HCl for Research Procurement: A Selective PKCβ Inhibitor with Validated Clinical Differentiation


Ruboxistaurin hydrochloride (LY333531 HCl) is a well-characterized, orally bioavailable, and ATP-competitive inhibitor belonging to the bisindolylmaleimide class of protein kinase C (PKC) inhibitors [1]. It is distinguished by its high selectivity for the PKCβ isozymes (PKCβI and PKCβII) over other PKC family members, as demonstrated by its low nanomolar inhibitory constants [2]. This compound has been the subject of extensive preclinical and Phase 3 clinical investigation, specifically targeting microvascular complications of diabetes, such as diabetic retinopathy and neuropathy, thereby establishing a substantial and unique evidence base for research applications in these disease areas [3].

Why Ruboxistaurin HCl Cannot Be Substituted with Pan-PKC or Alternative Isoform Inhibitors


Substituting ruboxistaurin HCl with other PKC inhibitors (e.g., pan-PKC inhibitors like sotrastaurin or PKCα inhibitors like Go6976) or closely related analogs (e.g., enzastaurin) introduces significant and quantifiable differences in isoform selectivity and downstream biological effects. Ruboxistaurin exhibits a >60-fold selectivity for PKCβ over PKCα and negligible activity against PKCζ (IC50 >100 μM), a profile critical for minimizing off-target toxicities and interpreting specific pathway modulation in diabetic complications . In contrast, pan-PKC inhibitors broadly suppress multiple isozymes, leading to different cellular outcomes, while enzastaurin, despite also targeting PKCβ, has a distinct 6- to 20-fold selectivity window and different pharmacokinetic and toxicity profiles that can confound experimental results and make cross-study comparisons invalid . The following quantitative evidence demonstrates precisely why ruboxistaurin HCl is the uniquely appropriate tool for studies focused on PKCβ-mediated pathology.

Ruboxistaurin HCl Quantitative Evidence Guide: Head-to-Head Selectivity, Clinical, and Salt Form Data


Ruboxistaurin HCl Demonstrates >60-Fold Selectivity for PKCβ Over PKCα

Ruboxistaurin hydrochloride is a highly selective inhibitor of PKCβ, with a >60-fold preference for PKCβ over the closely related PKCα isoform. It also shows minimal to no inhibition of other PKC isozymes, with IC50 values of 250 nM for PKCδ, 300 nM for PKCγ, 360 nM for PKCα, and >100,000 nM for PKCζ, confirming its utility as a specific tool for PKCβ-dependent signaling studies [1].

PKC Isozyme Selectivity Kinase Inhibitor Profiling Drug Specificity

Ruboxistaurin vs. Enzastaurin: Equipotent in Reducing Dopamine Efflux In Vivo, But with Distinct Clinical Fates

In a direct in vivo functional comparison, both ruboxistaurin and enzastaurin (another PKCβ-selective inhibitor) were equally potent, with a 30-minute perfusion of 1 µM of either compound into the rat nucleus accumbens reducing amphetamine-stimulated dopamine efflux by approximately 50% [1]. However, their differential selectivity profiles (enzastaurin has only 6- to 20-fold selectivity against PKCα/γ/ε ) and distinct clinical development outcomes—enzastaurin failed Phase 3 trials for cancer, while ruboxistaurin demonstrated Phase 3 efficacy for diabetic retinopathy—highlight that functional equivalence in one assay does not translate to interchangeable research or therapeutic utility.

Neuropharmacology In Vivo Microdialysis PKCβ Functional Assay

Phase 3 Clinical Trial Data: Ruboxistaurin 32 mg/day Achieves 40% Reduction in Sustained Moderate Vision Loss vs. Placebo

In a pivotal 36-month, randomized, double-masked, placebo-controlled Phase 3 trial (PKC-DRS2) involving 685 patients with moderately severe to very severe nonproliferative diabetic retinopathy, oral ruboxistaurin (32 mg/day) treatment resulted in a significant 40% risk reduction in sustained moderate visual loss (SMVL), defined as a ≥15-letter decrease in ETDRS visual acuity score maintained for ≥6 months. The event rate was 5.5% in the ruboxistaurin group compared to 9.1% in the placebo group (P = 0.034) [1]. This clinical efficacy in a human disease model is a key differentiator from research-stage PKCβ inhibitors that lack such validation.

Diabetic Retinopathy Phase 3 Clinical Trial Visual Acuity Outcomes

Ruboxistaurin Pharmacokinetics: Linear Profile and Predictable Steady-State Achieved Within 7-21 Days

A multiple-dose pharmacokinetic study in healthy volunteers demonstrated that ruboxistaurin exhibits linear pharmacokinetics across the 8-32 mg dose range, with steady-state plasma concentrations achieved after 7-21 days of twice-daily dosing [1]. Furthermore, preclinical ADME studies in rats, dogs, and mice confirm its high oral absorption and extensive metabolism, with the primary route of excretion being via feces [2]. This well-characterized PK profile provides a reliable basis for designing chronic dosing regimens in animal models, a practical advantage over less-characterized PKC inhibitors.

Pharmacokinetics Oral Bioavailability Preclinical Dosing

Ruboxistaurin Mesylate Offers 5-Fold Higher Water Solubility Than Hydrochloride Salt for In Vivo Formulation

While ruboxistaurin hydrochloride is the standard form for many in vitro assays, procurement for in vivo studies may require consideration of the mesylate salt. Ruboxistaurin mesylate is reported to be approximately five times more water-soluble than its hydrochloride counterpart . This significant solubility difference can directly impact oral bioavailability, ease of formulation for gavage or drinking water studies, and the reliability of achieving target plasma concentrations in animal models.

Salt Form Selection Aqueous Solubility In Vivo Formulation

Validated Research and Industrial Application Scenarios for Ruboxistaurin HCl


Preclinical Investigation of Diabetic Retinopathy and Other Microvascular Complications

Ruboxistaurin HCl is the definitive chemical probe for studying the role of PKCβ in the pathogenesis of diabetic microvascular complications. Its validated, high isozyme selectivity and proven efficacy in reducing vision loss in a Phase 3 clinical trial for diabetic retinopathy [1] provide a strong translational rationale for its use in rodent models of diabetes. Studies investigating retinal hemodynamics, vascular permeability, and neovascularization can rely on ruboxistaurin to specifically interrogate the PKCβ-dependent pathway.

PKCβ-Specific Signaling Pathway Dissection in Cell Culture Models

For in vitro studies requiring unambiguous interrogation of PKCβ-mediated signaling (e.g., glucose-induced monocyte adhesion, high-glucose-induced endothelial cell dysfunction), ruboxistaurin HCl's >60-fold selectivity for PKCβ over PKCα and its negligible activity against PKCζ (>100 μM) make it a superior tool compared to pan-PKC inhibitors or less selective PKCβ inhibitors like enzastaurin . This specificity ensures that observed cellular effects can be confidently assigned to PKCβ inhibition.

Reference Standard for In Vivo Pharmacokinetic and Metabolism Studies

Given its well-characterized linear pharmacokinetics in humans [2] and detailed metabolic profile across multiple preclinical species [3], ruboxistaurin HCl serves as an excellent reference compound for validating new PKC inhibitor candidates or for designing ADME studies. The availability of quantitative data on its absorption, major metabolites (e.g., N-desmethyl ruboxistaurin), and excretion routes provides a benchmark for comparative analysis.

Formulation Development and Salt Selection Benchmarking

For pharmaceutical scientists focused on improving the oral bioavailability of poorly soluble small molecules, the pair of ruboxistaurin hydrochloride and ruboxistaurin mesylate salts offers a well-documented case study. The documented 5-fold improvement in aqueous solubility with the mesylate salt provides a quantitative benchmark for evaluating new salt forms or formulation strategies aimed at enhancing dissolution and absorption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ruboxistaurin HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.